![molecular formula C8H3BF7KO2 B6343442 Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98% CAS No. 1403991-19-4](/img/structure/B6343442.png)

Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

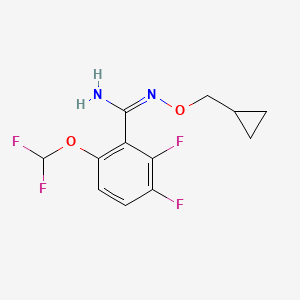

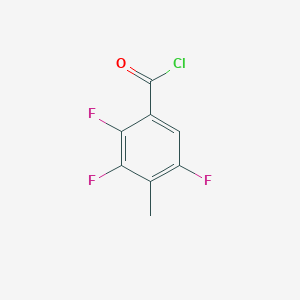

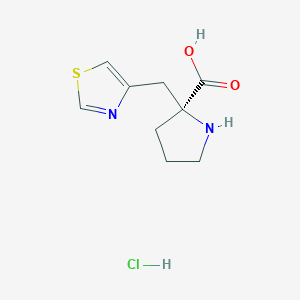

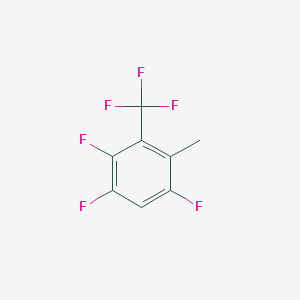

Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate (K[5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate, or KTFB) is an inorganic compound with the chemical formula C6F3O3BF3. It is a white crystalline solid that is soluble in water and other polar solvents. It is used in a variety of applications, including as a catalyst in organic synthesis, as a reagent for the preparation of fluorinated compounds, and as a corrosion inhibitor. KTFB is available as a reagent grade material with a purity of 98%.

科学的研究の応用

Synthesis and Reactivity of Fluorinated Compounds

Research has explored the synthesis and reactivity of various fluorinated compounds, including the use of potassium trifluoroborate salts in fluorination reactions. For example, studies have investigated the fluorination of aromatic compounds using complex metal fluorides, revealing mechanisms and product distributions that contribute to our understanding of fluorine's incorporation into organic molecules (Plevey, Steward, & Tatlow, 1974).

Borylation of Fluorinated Arenes

The borylation of fluorinated arenes has been another focus area, utilizing boron-centered nucleophiles for creating aryltricyanoborates. This process provides a unique entry into the chemistry of borates and their potential applications in further chemical transformations, highlighting the versatility of potassium trifluoroborate derivatives in synthesizing new materials (Landmann, Hennig, Ignat’ev, & Finze, 2017).

Development of Novel Reagents and Methodologies

The development of novel reagents and methodologies for organic synthesis is a significant application area. Research on potassium-bis(trifluoromethyl)amino trifluoroborate and similar compounds has led to advancements in the synthesis of highly fluorinated materials, contributing to the fields of materials science and applied chemistry (Pawelke, 1988).

Applications in Material Science

In material science, the study of potassium tetrafluoroborate and related compounds has shown potential in improving CO2 separation technologies. Incorporating these compounds into polymer electrolyte membranes has led to enhanced CO2 transport and separation performance, demonstrating the applicability of fluorinated potassium borates in environmental and energy-related fields (Lee & Kang, 2021).

作用機序

Target of Action

Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate is a boronated coupling reagent . Its primary targets are aryl halides , which are organic compounds containing a halogen atom attached to an aromatic ring.

Mode of Action

This compound acts as a nucleophile , a species that donates an electron pair to form a chemical bond. It reacts with aryl halides to construct a carbon-carbon (C-C) bond . This reaction typically occurs in the presence of a catalyst or under thermal conditions .

Biochemical Pathways

The main biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Result of Action

The primary result of the action of Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate is the formation of a new C-C bond . This enables the synthesis of complex organic molecules from simpler precursors, a process that is fundamental to many areas of chemical research and industry.

特性

IUPAC Name |

potassium;trifluoro-(2,2,3,3-tetrafluoro-1,4-benzodioxin-5-yl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BF7O2.K/c10-7(11)8(12,13)18-6-4(9(14,15)16)2-1-3-5(6)17-7;/h1-3H;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWFGUDWZADOQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C2C(=CC=C1)OC(C(O2)(F)F)(F)F)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BF7KO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)